molecular formula C20H26N2O5S B1674663 [(5S)-5-Amino-6-hydroxy-6-oxohexyl]azanium;2-[4-(thiophene-2-carbonyl)phenyl]propanoate CAS No. 69317-48-2

[(5S)-5-Amino-6-hydroxy-6-oxohexyl]azanium;2-[4-(thiophene-2-carbonyl)phenyl]propanoate

Cat. No.: B1674663
CAS No.: 69317-48-2
M. Wt: 406.5 g/mol
InChI Key: NQHVRMVONLLNME-ZSCHJXSPSA-N
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Description

[(5S)-5-Amino-6-hydroxy-6-oxohexyl]azanium;2-[4-(thiophene-2-carbonyl)phenyl]propanoate is a complex organic compound with the molecular formula C20H26N2O5S and a molecular weight of 406.5 g/mol. This compound is known for its anti-inflammatory properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5S)-5-Amino-6-hydroxy-6-oxohexyl]azanium;2-[4-(thiophene-2-carbonyl)phenyl]propanoate involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, often employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(5S)-5-Amino-6-hydroxy-6-oxohexyl]azanium;2-[4-(thiophene-2-carbonyl)phenyl]propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[(5S)-5-Amino-6-hydroxy-6-oxohexyl]azanium;2-[4-(thiophene-2-carbonyl)phenyl]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its role in cellular processes and protein interactions.

    Medicine: Investigated for its anti-inflammatory properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [(5S)-5-Amino-6-hydroxy-6-oxohexyl]azanium;2-[4-(thiophene-2-carbonyl)phenyl]propanoate exerts its effects involves interactions with specific molecular targets and pathways. It is believed to modulate inflammatory responses by inhibiting key enzymes and signaling molecules involved in the inflammatory process.

Comparison with Similar Compounds

Similar Compounds

    L-LYSINE: An essential amino acid involved in protein synthesis.

    alpha-METHYL-4-(2-THIENYLCARBONYL)BENZENEACETATE: A related compound with similar structural features.

Uniqueness

[(5S)-5-Amino-6-hydroxy-6-oxohexyl]azanium;2-[4-(thiophene-2-carbonyl)phenyl]propanoate is unique due to its combined structural elements, which confer specific biological activities not observed in its individual components. Its anti-inflammatory properties and potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

CAS No.

69317-48-2

Molecular Formula

C20H26N2O5S

Molecular Weight

406.5 g/mol

IUPAC Name

(2S)-2,6-diaminohexanoic acid;2-[4-(thiophene-2-carbonyl)phenyl]propanoic acid

InChI

InChI=1S/C14H12O3S.C6H14N2O2/c1-9(14(16)17)10-4-6-11(7-5-10)13(15)12-3-2-8-18-12;7-4-2-1-3-5(8)6(9)10/h2-9H,1H3,(H,16,17);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1

InChI Key

NQHVRMVONLLNME-ZSCHJXSPSA-N

SMILES

CC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)[O-].C(CC[NH3+])CC(C(=O)O)N

Isomeric SMILES

CC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O.C(CCN)CC(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alpha-methyl-4-(2-thienylcarbonyl)-phenylacetate lysine
LC-R 505
lysine suprofen

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(5S)-5-Amino-6-hydroxy-6-oxohexyl]azanium;2-[4-(thiophene-2-carbonyl)phenyl]propanoate
Reactant of Route 2
[(5S)-5-Amino-6-hydroxy-6-oxohexyl]azanium;2-[4-(thiophene-2-carbonyl)phenyl]propanoate
Reactant of Route 3
[(5S)-5-Amino-6-hydroxy-6-oxohexyl]azanium;2-[4-(thiophene-2-carbonyl)phenyl]propanoate
Reactant of Route 4
[(5S)-5-Amino-6-hydroxy-6-oxohexyl]azanium;2-[4-(thiophene-2-carbonyl)phenyl]propanoate
Reactant of Route 5
[(5S)-5-Amino-6-hydroxy-6-oxohexyl]azanium;2-[4-(thiophene-2-carbonyl)phenyl]propanoate
Reactant of Route 6
[(5S)-5-Amino-6-hydroxy-6-oxohexyl]azanium;2-[4-(thiophene-2-carbonyl)phenyl]propanoate

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